(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acrylamide
描述
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c22-15(14-3-5-16-19(10-14)25-8-7-24-16)11-21-20(23)6-2-13-1-4-17-18(9-13)27-12-26-17/h1-6,9-10,15,22H,7-8,11-12H2,(H,21,23)/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUSLLBRQSLSBZ-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C=CC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H21NO4
- Molecular Weight : 353.39 g/mol
- CAS Number : 23512-46-1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzo[d][1,3]dioxole moiety and the acrylamide structure. Previous studies have highlighted various synthetic pathways that yield similar compounds with notable biological properties .
Anticancer Activity
Recent research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.
Key Findings:
- IC50 Values : Compounds related to benzo[d][1,3]dioxole demonstrated IC50 values ranging from 1.54 µM to 4.52 µM against HCT116 and MCF7 cell lines, respectively . In comparison, standard drugs like doxorubicin had higher IC50 values (7.46 µM for HepG2) indicating greater potency of these derivatives.
- Mechanisms of Action : The anticancer effects are attributed to several mechanisms including:
- EGFR Inhibition : Compounds were found to inhibit the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.
- Apoptosis Induction : Annexin V-FITC assays indicated increased apoptosis in treated cells, suggesting a pro-apoptotic effect mediated by mitochondrial pathways involving proteins such as Bax and Bcl-2 .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acrylamide against normal human cell lines. Results indicate a selective toxicity profile where the compound exhibits minimal cytotoxicity towards non-malignant cells at concentrations up to 150 µM .
Case Studies and Research Findings
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(...) with target proteins such as tubulin. These studies suggest that the compound may inhibit tubulin polymerization—a critical process for cell division—thereby contributing to its antiproliferative effects .
科学研究应用
Biological Applications
The compound's structural characteristics suggest several potential applications in biological research:
Pharmacological Studies
Due to the presence of multiple functional groups, this compound may interact with various biological targets:
- Anticancer Activity: Similar compounds have shown potential in inhibiting cancer cell proliferation.
- Antioxidant Properties: The dioxole moiety is associated with antioxidant activities that could mitigate oxidative stress in cells.
Predictive Modeling
Predictive models like PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities based on the structural features of this compound. Such models help in identifying possible therapeutic uses before extensive laboratory testing.
Case Studies and Research Findings
Research has highlighted various applications for compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acrylamide:
- Anticancer Research : Studies have shown that derivatives with benzo[d][1,3]dioxole structures exhibit significant anticancer properties by inducing apoptosis in cancer cells.
- Antioxidant Studies : Research indicates that compounds containing similar dioxole structures can act as effective antioxidants, reducing oxidative damage in cellular models.
化学反应分析
Michael Addition
The acrylamide double bond (C=C) reacts with nucleophiles (e.g., thiols, amines) via conjugate addition. This mechanism is critical for:
-
Biological interactions : Potential modification of cysteine residues in proteins.
-
Chemical derivatization : Functionalization with electrophiles.
Hydrolysis
Amide bonds undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines. This reaction is relevant for:
-
Metabolic degradation : In vivo stability studies.
-
Structural analysis : Identification of metabolites.
Oxidation/Reduction
The hydroxyl group and aromatic rings may participate in redox reactions, such as:
-
Oxidative cleavage : Conversion of hydroxyl groups to carbonyls.
-
Heterocyclic ring modifications : Dioxole ring opening under acidic/basic conditions .
Reactivity and Stability
| Feature | Reactivity | Environmental Stability |
|---|---|---|
| Acrylamide moiety | Highly reactive to nucleophiles | Moderate (hydrolysis-prone) |
| Dioxole/dioxin rings | Electron-rich (π-π interactions) | Stable under ambient conditions |
| Hydroxyl group | Acid/base-sensitive | Susceptible to oxidation |
Key Challenges
常见问题
Q. Basic Characterization
- ¹H/¹³C NMR : Key signals include the acrylamide doublet (δ 6.41–7.35 ppm, J = 15.7–15.9 Hz for trans-configuration) and dihydrodioxin methylene protons (δ 4.00–4.02 ppm) . Benzo[d][1,3]dioxol methylene protons appear as a singlet at δ 6.05 ppm .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated 416.1969, observed 416.1964) ensures molecular integrity .
- HPLC-PDA : Purity >95% is critical for biological assays; use reverse-phase C18 columns with UV detection at 254 nm .
What in vitro assays are recommended for preliminary evaluation of biological activity, and how are conflicting results resolved?
Q. Basic Screening
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM suggest therapeutic potential .
- Enzyme Inhibition : COX-2 selectivity can be assessed via fluorometric kits (e.g., Cayman Chemical), comparing IC₅₀ values to COX-1 .
- Data Contradictions : Discrepancies (e.g., tubulin inhibition vs. unknown mechanisms) require orthogonal assays (e.g., tubulin polymerization assays vs. transcriptomic profiling) .
What mechanistic studies elucidate the compound’s interaction with targets like tubulin or cyclooxygenase-2 (COX-2)?
Q. Advanced Mechanistic Research
- Tubulin Binding : Competitive assays with colchicine (e.g., [³H]-colchicine displacement) quantify affinity. Molecular docking (AutoDock Vina) identifies key residues (e.g., β-tubulin Asn258) .
- COX-2 Inhibition : X-ray crystallography or mutagenesis studies validate binding to the active site (e.g., Arg120, Tyr355) .
- Pathway Analysis : RNA-seq of treated cells reveals downstream effects (e.g., apoptosis via Bcl-2 suppression) .
How are in vivo models (e.g., rodent neuropathic pain) designed to assess efficacy and pharmacokinetics?
Q. Advanced Preclinical Evaluation
- Pain Models : Von Frey filament testing in mice with chronic constriction injury (CCI) evaluates analgesic efficacy (e.g., 30 mg/kg dose, i.p.) .
- PK/PD Studies : LC-MS/MS quantifies plasma concentrations (Cmax, T½) and brain penetration (logP ~2.5–3.0 optimal) .
- Toxicity : Histopathology (liver/kidney) and serum ALT/AST levels ensure safety margins .
What computational strategies (e.g., MD simulations, QSAR) predict structure-activity relationships (SAR) for analogs?
Q. Advanced Computational Chemistry
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-target complexes (e.g., EthR inhibitors) .
- QSAR Models : 2D/3D descriptors (e.g., LogP, polar surface area) correlate with activity; Random Forest algorithms predict IC₅₀ values .
- Docking : Glide SP/XP scoring identifies critical substituents (e.g., dihydrodioxin enhances COX-2 selectivity) .
How can researchers address discrepancies between in vitro potency and in vivo efficacy?
Q. Advanced Data Analysis
- Bioavailability Optimization : Prodrug strategies (e.g., esterification of hydroxyl groups) improve solubility and absorption .
- Metabolite Identification : LC-HRMS detects phase I/II metabolites (e.g., glucuronidation at acrylamide moiety) .
- Dose Escalation : PK-guided dosing (e.g., BID vs. QD regimens) balances efficacy and toxicity .
What structural modifications enhance selectivity for therapeutic targets while minimizing off-target effects?
Q. Advanced SAR Exploration
- Heterocycle Substitution : Replacing benzo[d][1,3]dioxol with dihydrobenzo[b][1,4]dioxin improves COX-2 inhibition (IC₅₀ from 0.8 µM to 0.2 µM) .
- Acrylamide Isosteres : Replacing the acrylamide with a sulfonamide retains activity but reduces hepatotoxicity .
- Steric Hindrance : Introducing bulky groups (e.g., trifluoromethyl) at the phenyl ring enhances tubulin binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
